molecular formula C16H19N3O4S B6416021 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261915-02-9

6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6416021
CAS RN: 1261915-02-9
M. Wt: 349.4 g/mol
InChI Key: YLYORRFYMLFGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, also known as 6-ASPT, is a small molecule that has been studied for its potential applications in laboratory experiments and scientific research. It is a derivative of picolinic acid, and is synthesized from the reaction of 3-t-butylsulfamoylphenylacetic acid and 6-amino-3-picolinic acid. 6-ASPT is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 135-136°C, and a molecular weight of 349.45 g/mol.

Scientific Research Applications

6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a tool for studying the structure and function of various proteins, including ion channels and receptors. It has also been used in studies of enzyme activity and protein-protein interactions. 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% has been used to study the structure and dynamics of DNA, as well as the structure and function of DNA-protein complexes. In addition, 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% has been used in studies of gene expression and gene regulation.

Mechanism of Action

6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% is a small molecule that is able to bind to a wide range of proteins, including ion channels and receptors. It binds to these proteins by forming hydrogen bonds and hydrophobic interactions. The binding of 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% to proteins can cause changes in the proteins’ structure and function, which can lead to changes in the proteins’ activity.
Biochemical and Physiological Effects
6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, which is involved in inflammation. 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% has also been found to inhibit the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In addition, 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% has been found to modulate the activity of several transcription factors, including NF-κB, which is involved in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its ability to bind to a wide range of proteins. This makes it a useful tool for studying the structure and function of proteins. In addition, 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time. However, 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% is not very soluble in water, which can limit its use in some experiments.

Future Directions

In the future, 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% may be used to study the structure and function of other proteins, such as G protein-coupled receptors and ion channels. It may also be used to study the structure and dynamics of other biomolecules, such as lipids and carbohydrates. In addition, 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% may be used to study the effects of drugs on biochemical and physiological processes. Finally, 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% may be used to study the structure and function of gene regulatory networks.

Synthesis Methods

6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95% is synthesized by the reaction of 3-t-butylsulfamoylphenylacetic acid and 6-amino-3-picolinic acid in the presence of anhydrous sodium carbonate as a base. The reaction is carried out at a temperature of 70°C, in an inert atmosphere, for a period of 8 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The isolated product is then recrystallized from ethanol to obtain the pure 6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid, 95%.

properties

IUPAC Name

6-amino-3-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)11-6-4-5-10(9-11)12-7-8-13(17)18-14(12)15(20)21/h4-9,19H,1-3H3,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYORRFYMLFGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid

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